molecular formula C11H17N5O3 B2820423 6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine CAS No. 682776-71-2

6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B2820423
CAS No.: 682776-71-2
M. Wt: 267.289
InChI Key: WMJVKDYOWCVIDK-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxy group, a methylpiperidinyl group, and a nitro group attached to a pyrimidine ring

Scientific Research Applications

6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new drugs or materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the pyrimidine ring using methyl iodide in the presence of a base such as potassium carbonate.

    Nitration: The nitro group is introduced through nitration of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Methylpiperidinyl Group: The final step involves the nucleophilic substitution reaction where the pyrimidine derivative is reacted with 4-methylpiperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide to replace the methoxy group with an ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.

    Substitution: Sodium ethoxide, other nucleophiles, basic conditions.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: 6-Methoxy-2-(4-methylpiperidin-1-yl)-5-aminopyrimidin-4-amine.

    Substitution: Derivatives with substituted groups replacing the methoxy group.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-(4-methylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a tetrahydronaphthalene core.

    Pyrazolo[3,4-d]pyrimidine Derivatives: Similar pyrimidine core with different substituents.

    Indole Derivatives: Compounds with similar biological activities and applications.

Uniqueness

6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy, nitro, and methylpiperidinyl groups contribute to its versatility in chemical synthesis and potential therapeutic applications.

Properties

IUPAC Name

6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c1-7-3-5-15(6-4-7)11-13-9(12)8(16(17)18)10(14-11)19-2/h7H,3-6H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJVKDYOWCVIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C(=N2)OC)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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